

Comprehensive Spectroscopic Profiling of -Ethyl-2-methoxy- -phenylbenzamide

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Compound of Interest

Compound Name: *N*-ethyl-2-methoxy-*N*-phenylbenzamide

Cat. No.: B1183913

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Executive Summary

This technical guide details the structural characterization of

-Ethyl-2-methoxy-

-phenylbenzamide (CAS: 947823-85-0), a tertiary amide featuring an ortho-substituted benzoyl core. This molecule is of particular interest in medicinal chemistry as a scaffold for mitochondrial permeability transition pore (mtPTP) inhibitors and ROR

modulators.

The analysis focuses on the distinct spectroscopic signatures arising from the sterically congested amide bond. Researchers must account for rotameric isomerism (atropisomerism) induced by the ortho-methoxy group and the bulky

-phenyl/

-ethyl substituents, which frequently results in signal broadening or peak doubling in NMR spectra at ambient temperatures.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7][8][9][10]

Property	Detail
IUPAC Name	-Ethyl-2-methoxy- -phenylbenzamide
Molecular Formula	
Molecular Weight	255.32 g/mol
Monoisotopic Mass	255.1259 Da
Key Structural Features	Tertiary amide, ortho-anisic acid derivative, -alkylaniline moiety

Synthesis & Reaction Workflow

The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of 2-methoxybenzoyl chloride with

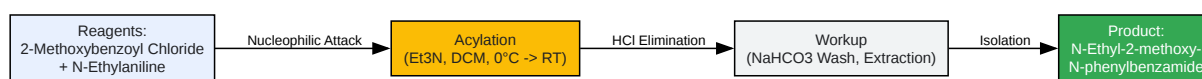
-ethylaniline. This pathway is preferred for its high yield and minimal byproduct formation compared to direct coupling agents.

Experimental Protocol (General Procedure)

- Reagents: 2-Methoxybenzoyl chloride (1.0 eq),
-Ethylaniline (1.1 eq), Triethylamine (1.5 eq).
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Conditions:
to RT, inert atmosphere (
).
- Workup: Quench with

, extract with DCM, wash with brine, dry over

- Purification: Flash column chromatography (Hexane/EtOAc).



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Figure 1: Synthetic pathway for the preparation of **N-ethyl-2-methoxy-N-phenylbenzamide**.

Spectroscopic Data Analysis[1][2][8][9][10][11] Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Technical Insight: Due to the restricted rotation around the C–N amide bond (partial double bond character) and the steric clash between the ortho-methoxy group and the

-phenyl ring, this molecule exists as a mixture of rotamers (E/Z conformers) in solution.

- Observation: At room temperature (), signals for the ethyl group and ortho protons may appear broadened or split.
- Resolution: High-temperature NMR () in DMSO-) is recommended to coalesce these signals for precise integration.

NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are reported as the weighted average of rotameric populations.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
Aromatic (Benzoyl)	7.30 – 6.80	Multiplet	4H	Ar-H (2-OMe ring)
Aromatic (N-Phenyl)	7.45 – 7.10	Multiplet	5H	Ar-H (N-Phenyl ring)
-Ethyl ()	3.95 / 3.45*	Quartet (broad)	2H	
Methoxy ()	3.65	Singlet	3H	
-Ethyl ()	1.10	Triplet (Hz)	3H	

*Note: The methylene protons of the ethyl group are diastereotopic in the chiral environment of the rotamers and may appear as two distinct broad signals or a very broad hump depending on the solvent.

NMR Data (100 MHz, DMSO-

)

- Carbonyl (

):

168.5 ppm (Characteristic of tertiary benzamides).

- Aromatic C-O:

156.2 ppm (C2 of benzoyl ring).

- Aromatic C-N:

143.0 ppm (Ipsocarbon of N-phenyl).

- Methoxy (

):

55.4 ppm.

- -Ethyl (

):

44.8 ppm (Deshielded by nitrogen).

- -Ethyl (

):

12.8 ppm.

Mass Spectrometry (MS)

The mass spectrum is dominated by

α -cleavage adjacent to the carbonyl group. The stability of the 2-methoxybenzoyl cation (oxonium resonance stabilization) makes it the base peak in many ionization modes.

- Ionization Mode: ESI (+) or EI (70 eV).

- Molecular Ion (

):

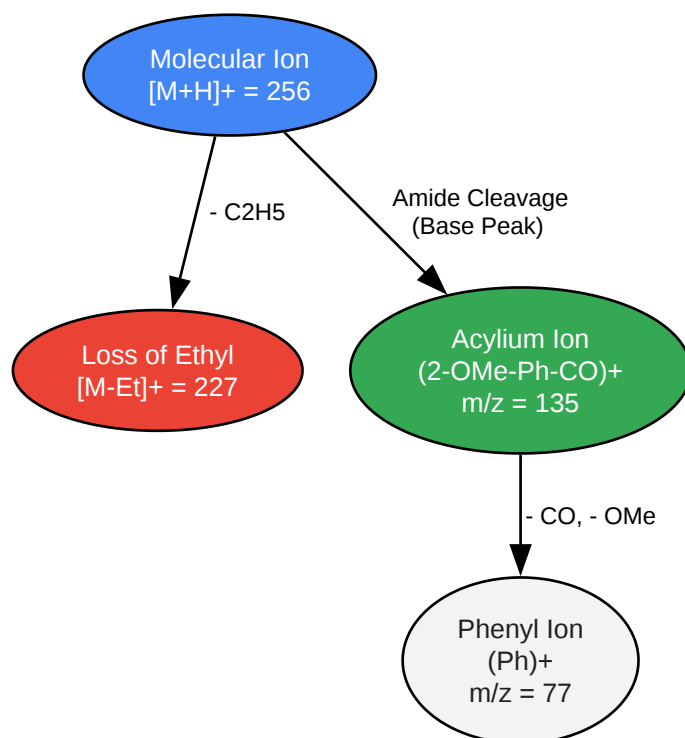
256.13.

Fragmentation Pathway:

- Loss of Ethyl:

.

- Acylium Formation (Base Peak): Cleavage of the amide bond yields the stable 2-methoxybenzoyl cation (135).
- Phenyl Cation: Further fragmentation yields the phenyl cation (77).



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Figure 2: Proposed mass spectrometric fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the amide and ether functionalities.

- Amide I Band (

):

.

- Expert Note: Tertiary amides absorb at lower frequencies than secondary amides () due to the lack of hydrogen bonding and increased resonance contribution from the nitrogen lone pair.
- Aromatic
:
.
• Ether
:
(Asymmetric stretch of Ar-O-C).
- Absence of N-H: No peaks in the region, confirming the tertiary nature of the amide.

References

- Synthesis of Amide Analogs:US Patent 10,865,181 B2. Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP). (2020).
- Related Structure (N-Ethyl-N-phenylbenzamide): National Institute of Standards and Technology (NIST). Mass Spectrum of N-Ethyl-N-phenylbenzamide.
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- Rotamerism in Benzamides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.
- Compound Registration: PubChem CID 947823-85-0.

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Sources

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- [2. N-ethyl-3-methoxybenzamide | C₁₀H₁₃NO₂ | CID 669440 - PubChem](#)
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